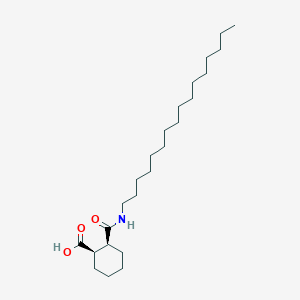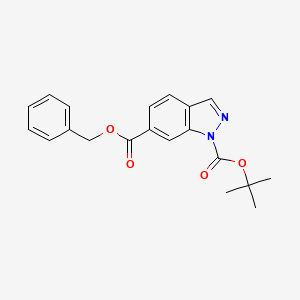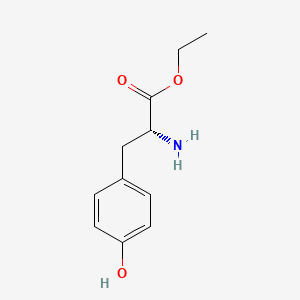
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a chlorine atom attached to the ethanone moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-bromopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield dehalogenated products. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of enzymes by modifying their active sites, leading to changes in metabolic pathways .
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one can be compared with other halogenated pyridines such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine structure but differs in its functional groups, leading to different reactivity and applications.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound exhibits different chemical properties and biological activities due to the presence of an imine group.
Propiedades
Fórmula molecular |
C7H5BrClNO |
|---|---|
Peso molecular |
234.48 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4H,3H2 |
Clave InChI |
PYMYLVAGLWKDHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)

![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)



